molecular formula C18H16ClNO5S B2781195 Methyl 4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate CAS No. 1448129-06-3

Methyl 4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate

Cat. No.: B2781195
CAS No.: 1448129-06-3
M. Wt: 393.84
InChI Key: PHXWOJWZDQXEHF-UHFFFAOYSA-N
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Description

Methyl 4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate is a complex organic compound that features a sulfonyl azetidine moiety attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

    Sulfonylation: The azetidine ring is then sulfonylated using 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the resulting sulfonyl azetidine with methyl 4-carboxybenzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the sulfonyl group or to reduce other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a desulfonylated azetidine derivative.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.

    Materials Science: Its structural properties could be exploited in the development of novel polymers or as a building block for advanced materials.

    Biological Studies: The compound can be used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(3-((4-bromophenyl)sulfonyl)azetidine-1-carbonyl)benzoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 4-(3-((4-methylphenyl)sulfonyl)azetidine-1-carbonyl)benzoate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Methyl 4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain biological targets.

Properties

IUPAC Name

methyl 4-[3-(4-chlorophenyl)sulfonylazetidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO5S/c1-25-18(22)13-4-2-12(3-5-13)17(21)20-10-16(11-20)26(23,24)15-8-6-14(19)7-9-15/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXWOJWZDQXEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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